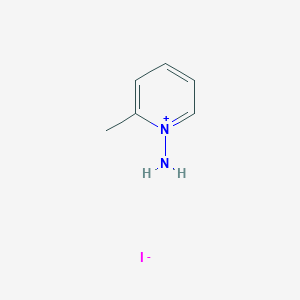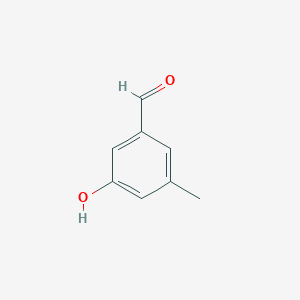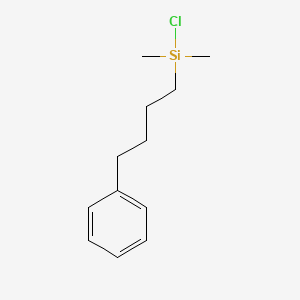
4-Phenylbutyldimethylchlorosilane
Übersicht
Beschreibung
4-Phenylbutyldimethylchlorosilane is a chemical compound with the molecular formula C12H19ClSi . It is used in various applications due to its unique properties .
Molecular Structure Analysis
4-Phenylbutyldimethylchlorosilane has a total of 33 bonds, including 14 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . Its molecular weight is 226.82 .Physical And Chemical Properties Analysis
4-Phenylbutyldimethylchlorosilane has a melting point of less than 0°C, a boiling point of 85-87°C at 0.6mm, and a density of 1.192 g/cm^3 . It also has a refractive index of 1.4979, a flash point of more than 110°C, and a specific gravity of 0.964 . It reacts rapidly with moisture, water, and protic solvents .Wissenschaftliche Forschungsanwendungen
Nanostructure Fabrication
- Chambers and Garno (2018) explored the use of 4-(chloromethyl)phenyltrichlorosilane (CMPS) in nanostructure fabrication. They developed nanostructures of CMPS as a foundation for heterostructures of porphyrins and organosilanes, utilizing particle lithography and atomic force microscopy (AFM) for nanoscale characterization. This study offers insights into the self-polymerization of CMPS as a platform for constructing porphyrin heterostructures (Chambers & Garno, 2018).
Surface Self-Assembly Studies
- Another study by Chambers and Garno (2018) focused on the self-assembly and growth of CMPS nanostructures. They investigated the effects of different solvents and temperatures on the growth of CMPS to gain insight into the mechanisms of surface assembly and self-polymerization. This study contributes to understanding the controlled fabrication of nanostructures using organosilanes (Chambers & Garno, 2018).
Methane Adsorption Performance
- Mu et al. (2018) examined organosilanes, including phenyltriethoxysilane (PTES), for modifying the adsorption properties of diatomite. This study contributes to understanding how organosilanes can enhance the methane adsorption capacity of materials, offering potential methods for reducing greenhouse gas emissions (Mu et al., 2018).
Application in Fabric Finishing
- Chang, Chen, and Li (2020) synthesized a novel perfluoroalkyl silane with tetrafluoro-λ6-sulfanyl bridging group and applied it to PET fabrics. They investigated the wettability and hydrophobicity properties, contributing to the understanding of how such organosilanes can be used for fabric finishing (Chang, Chen, & Li, 2020).
Soil Water Repellency
- Ng and Lourenço (2016) explored the use of dimethyldichlorosilane, an organosilane, in treating soils to induce water repellency. This research is relevant in geotechnical engineering for barriers or ground improvement due to the wettability properties of treated soils (Ng & Lourenço, 2016).
Adhesive Properties on Electrogalvanized Steels
- Pantoja et al. (2016) studied the use of γ-methacriloxypropyltrimethoxysilane (MPS) for enhancing the adhesion of electrogalvanized steel sheets and threaded joints. Their research provides insights into the efficacy of silane pretreatments in improving adhesive performance (Pantoja et al., 2016).
Synthesis and Thermal Behavior of Novel Organosilanes
- Blanco et al. (2018) synthesized novel organosilane compounds and characterized their thermal properties. This research contributes to the understanding of the thermal behavior of organosilanes, which is critical for their application in various fields (Blanco et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
chloro-dimethyl-(4-phenylbutyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClSi/c1-14(2,13)11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTCQNMBBTZICB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCC1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535657 | |
| Record name | Chloro(dimethyl)(4-phenylbutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbutyldimethylchlorosilane | |
CAS RN |
32328-67-9 | |
| Record name | Chloro(dimethyl)(4-phenylbutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenylbutyldimetylklorsilan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



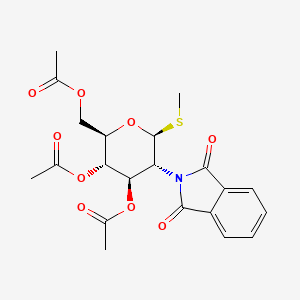
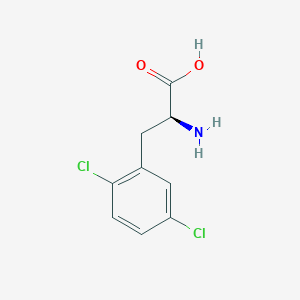
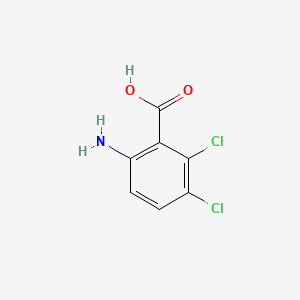
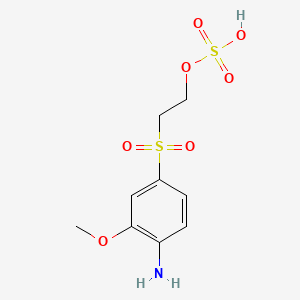
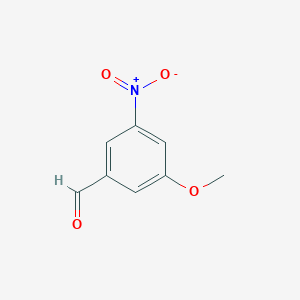
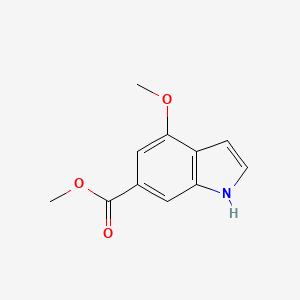
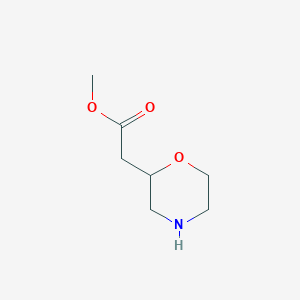
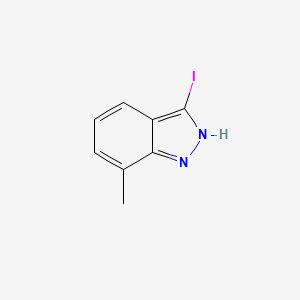
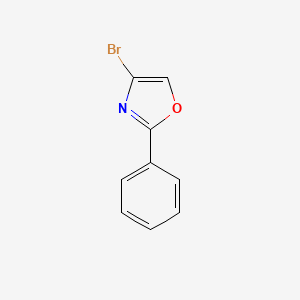
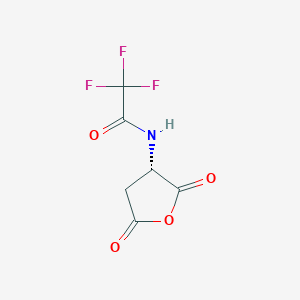
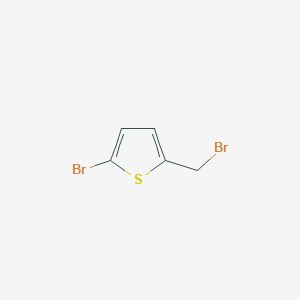
![7-Chloropyrazolo[1,5-A]pyrimidine](/img/structure/B1590288.png)
